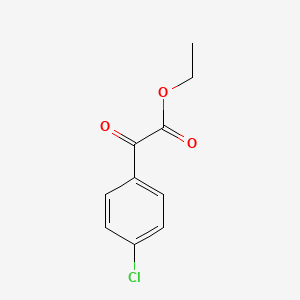

Ethyl 4-chlorobenzoylformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-chlorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIELZWDKOJZMOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374499 | |

| Record name | Ethyl 4-chlorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34966-48-8 | |

| Record name | Ethyl 4-chlorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34966-48-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-chlorobenzoylformate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chlorobenzoylformate, also known by its IUPAC name ethyl 2-(4-chlorophenyl)-2-oxoacetate, is an α-keto ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and an ester group, makes it a versatile intermediate for the synthesis of more complex molecules, particularly within the pharmaceutical industry. The presence of a chlorine atom on the phenyl ring further enhances its utility, providing a site for various cross-coupling reactions. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity profile, and its applications in drug discovery, tailored for professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is typically a colorless to light yellow liquid under standard conditions. A thorough understanding of its physical and chemical properties is paramount for its effective use in a laboratory or industrial setting.

| Property | Value | Source(s) |

| CAS Number | 34966-48-8 | [1] |

| Molecular Formula | C₁₀H₉ClO₃ | [1] |

| Molecular Weight | 212.63 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 85°C at 0.1 mmHg | [3] |

| Density | ~1.25 g/cm³ (Predicted) | |

| InChIKey | BIELZWDKOJZMOG-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with ethyl chlorooxoacetate (ethyl oxalyl chloride). This reaction is typically catalyzed by a Lewis acid, such as aluminum trichloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through a classic electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the ethyl chlorooxoacetate, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich chlorobenzene ring, followed by deprotonation to restore aromaticity and yield the final product.

Diagram of the Friedel-Crafts acylation mechanism for the synthesis of this compound.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.[2]

Materials:

-

Chlorobenzene

-

Ethyl chlorooxoacetate

-

Aluminum trichloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Ethyl acetate

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve chlorobenzene (1.0 eq) and ethyl chlorooxoacetate (1.4-1.5 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add anhydrous aluminum trichloride (1.9 eq) portion-wise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Carefully pour the mixture into a separatory funnel containing cold water and wash the organic layer.

-

Subsequently, wash the organic layer with a saturated brine solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of petroleum ether:ethyl acetate) to yield this compound as a light-colored oil.[2]

Self-Validation: The purity of the final product should be assessed by techniques such as NMR and mass spectrometry. The presence of starting materials or isomeric byproducts would indicate incomplete reaction or poor regioselectivity, necessitating optimization of reaction time, temperature, or stoichiometry.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.

-

Ethyl Protons:

-

A triplet around 1.4 ppm (3H), corresponding to the methyl protons (-CH₃), coupled to the adjacent methylene protons.

-

A quartet around 4.4 ppm (2H), corresponding to the methylene protons (-OCH₂-), coupled to the methyl protons.[4]

-

-

Aromatic Protons:

-

The para-substituted chlorophenyl ring will exhibit a characteristic AA'BB' spin system.[5]

-

Two doublets are expected in the aromatic region (7.5-8.0 ppm , 4H). The protons ortho to the electron-withdrawing benzoylformate group will be deshielded and appear further downfield compared to the protons ortho to the chlorine atom.

-

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on all the carbon environments in the molecule.

-

Ethyl Carbons:

-

Aromatic Carbons:

-

Carbonyl Carbons:

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups.

-

C=O Stretching:

-

Two distinct, strong absorption bands are expected for the two carbonyl groups.

-

The ester carbonyl stretch typically appears around 1735-1750 cm⁻¹ .[9]

-

The α-keto group leads to a C=O stretch in the region of 1740-1755 cm⁻¹ .[10] Due to conjugation with the aromatic ring, the ketone carbonyl stretch is expected around 1685-1700 cm⁻¹ .[11]

-

-

C-O Stretching:

-

Strong bands corresponding to the C-O stretching of the ester group will be present in the 1100-1300 cm⁻¹ region.[10]

-

-

Aromatic C-H and C=C Stretching:

-

Para-Substitution Pattern:

Chemical Reactivity

The reactivity of this compound is dominated by its two carbonyl groups and the chlorinated aromatic ring.

Reactions at the Carbonyl Groups

As an α-keto ester, the molecule possesses two electrophilic carbonyl centers.

-

Ketone Reactivity: The ketonic carbonyl is susceptible to nucleophilic attack. It can undergo reactions such as reduction to a secondary alcohol, Grignard reactions to form tertiary alcohols, and Wittig reactions to form alkenes.

-

Ester Reactivity: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and an acid or base catalyst.

Reactions involving the Aromatic Ring

The chlorine atom on the phenyl ring allows for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in building molecular complexity.

Diagram illustrating the reactivity of this compound.

Caption: Key reaction pathways for this compound.

Applications in Drug Development

Chlorine-containing molecules are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing this halogen.[11] The presence of chlorine can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a valuable building block in this context.

A notable application of related α-keto esters is in the synthesis of the antiplatelet agent Clopidogrel (Plavix®) . While the direct synthesis of Clopidogrel does not start from this compound, a key intermediate, methyl α-(o-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate, shares the core structural motif of an ester attached to a carbon which is bonded to a chlorophenyl ring.[13][14] The synthesis of such intermediates often involves the reaction of a chlorophenyl derivative with a glyoxylate or a related two-carbon building block, highlighting the synthetic utility of the structural class to which this compound belongs. Its reactive handles allow for its incorporation into heterocyclic systems, a common feature in many drug molecules.

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of pharmaceutical lead compounds. Its well-defined synthesis via Friedel-Crafts acylation and the diverse reactivity of its functional groups provide chemists with a powerful tool for molecular design and construction. A thorough understanding of its properties, handling requirements, and reactivity is essential for its safe and effective utilization in research and development.

References

- Fiveable. (n.d.). Para-Disubstituted Benzenes Definition. Fiveable.

- Wang, L., Shen, J., Tang, Y., Chen, Y., Wang, W., Cai, Z., & Du, Z. (2007). Synthetic Improvements in the Preparation of Clopidogrel. Organic Process Research & Development, 11(3), 487–490.

- ACS Figshare. (2007). Synthetic Improvements in the Preparation of Clopidogrel.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.

- Nguyen, H., Khatri, H. R., & Zhu, J. (2013). Reductive Iodonio-Claisen Rearrangement of Iodothiophene Diacetates with Allylsilanes: Formal Synthesis of Plavix®. Tetrahedron Letters, 54(41), 5464–5466.

- Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Materials Science and Engineering, 274, 012077.

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.

- Sigma-Aldrich. (n.d.). Ethyl 2-(4-chlorophenyl)

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Química Organica.org. (n.d.).

- Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube.

- Starkey, L. S. (n.d.). 13C NMR Chemical Shifts.

- LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.

- A-level Chemistry. (2024, March 20).

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- Carbonyl - compounds - IR - spectroscopy. (n.d.).

- ResearchGate. (n.d.).

- IR_lectureNotes.pdf. (n.d.).

- Scribd. (n.d.). Key IR Absorptions in Organic Compounds.

- INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION. (2005).

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmaceutical Industry. The Journal of Organic Chemistry, 75(9), 3159–3161.

- Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-290.

- PubChem. (n.d.). This compound.

- University College London. (n.d.). Chemical shifts.

- ChemicalBook. (n.d.).

- Digital CSIC. (2013).

- Google Patents. (1988).

- Google Patents. (2003). (12) United States Patent (10)

- NIST. (n.d.).

- ResearchGate. (2018).

- Google Patents. (n.d.).

Sources

- 1. This compound | C10H9ClO3 | CID 2758815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 34966-48-8 [m.chemicalbook.com]

- 3. spectra-analysis.com [spectra-analysis.com]

- 4. youtube.com [youtube.com]

- 5. fiveable.me [fiveable.me]

- 6. youtube.com [youtube.com]

- 7. chemistryconnected.com [chemistryconnected.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. derpharmachemica.com [derpharmachemica.com]

Ethyl 4-chlorobenzoylformate CAS number 34966-48-8

An In-Depth Technical Guide to Ethyl 4-chlorobenzoylformate (CAS 34966-48-8)

Authored by: A Senior Application Scientist

Abstract

This compound, also known as Ethyl (4-chlorophenyl)(oxo)acetate, is a versatile α-ketoester that serves as a pivotal intermediate in organic synthesis. Its unique structure, featuring an electrophilic α-dicarbonyl system coupled with a chlorinated aromatic ring, makes it a valuable precursor for a wide array of complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a detailed and validated synthesis protocol, key reactive characteristics, and principal applications, tailored for researchers, chemists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by an ethyl ester group attached to a benzoylformate core, with a chlorine atom substituted at the para-position of the phenyl ring.[1] This substitution significantly influences the molecule's reactivity and electronic properties.

The fundamental structure of this compound is presented below.

Caption: Chemical Structure of this compound.

A summary of its key physicochemical properties is provided in Table 1 for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 34966-48-8 | [1][2] |

| Molecular Formula | C₁₀H₉ClO₃ | [1][2][3] |

| Molecular Weight | 212.63 g/mol | [1][2][3] |

| IUPAC Name | ethyl 2-(4-chlorophenyl)-2-oxoacetate | [1] |

| Synonyms | Ethyl 4-chlorophenylglyoxylate, Ethyl (4-chlorophenyl)(oxo)acetate | [1][2] |

| Appearance | Colorless to pale-yellow or yellow-brown liquid | [4] |

| Boiling Point | 85°C at 0.1 mmHg | [4] |

| Purity | Typically ≥97% or ≥98% (GC) | [5] |

| Storage | Sealed in a dry place at room temperature | [4][6] |

| InChIKey | BIELZWDKOJZMOG-UHFFFAOYSA-N |[1] |

Synthesis Protocol: Friedel-Crafts Acylation

The most common and industrially scalable synthesis of this compound involves the Friedel-Crafts acylation of chlorobenzene with ethyl chlorooxoacetate (also known as ethyl oxalyl chloride).[4] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum trichloride (AlCl₃).

Expertise & Causality: The choice of aluminum trichloride as a catalyst is critical; it coordinates with the acyl chloride, forming a highly electrophilic acylium ion (or a polarized complex) that is readily attacked by the electron-rich chlorobenzene ring. The reaction is directed primarily to the para-position due to the ortho, para-directing nature of the chlorine substituent and steric hindrance at the ortho-positions. Conducting the initial addition at 0°C is essential to control the exothermic nature of the Lewis acid-base complex formation and the subsequent acylation, minimizing the formation of polysubstituted byproducts.[4] Allowing the reaction to warm to room temperature ensures the reaction proceeds to completion.[4]

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Procedure

This protocol is a self-validating system, concluding with purification and analytical confirmation to ensure product identity and purity.

-

Reactor Setup: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

-

Initial Charge: Charge the flask with dichloromethane (250 mL), chlorobenzene (10 mL, 100.0 mmol), and ethyl chlorooxoacetate (17 mL, 146.0 mmol).[4]

-

Catalyst Addition: Begin stirring the solution and slowly add aluminum trichloride (25.5 g, 192.0 mmol) in portions over 30-45 minutes, ensuring the internal temperature is maintained at or below 5°C.[4]

-

Reaction: After the complete addition of AlCl₃, remove the ice bath and allow the mixture to gradually warm to room temperature. Continue stirring for 12 hours under a nitrogen atmosphere.[4]

-

Quenching and Workup: Cool the reaction mixture again in an ice bath. Slowly and cautiously quench the reaction by adding 300 mL of cold water through the dropping funnel. The mixture may fume vigorously.

-

Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate (500 mL). Wash the organic layer sequentially with water (300 mL) and then a saturated sodium chloride (brine) solution (300 mL).[4] This removes residual inorganic salts and water-soluble impurities.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]

-

Purification and Validation: Purify the resulting residue by silica gel column chromatography, eluting with a gradient of petroleum ether:ethyl acetate (starting from 10:1 and moving to 5:1).[4] Combine the fractions containing the pure product (monitored by TLC). The expected yield of pure this compound is approximately 14 g (67%).[4]

-

Confirmation: Confirm the product's identity via mass spectrometry. The expected [M+H]⁺ peaks are at m/z 213 and 215, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively.[4]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its two primary reactive centers: the vicinal dicarbonyl group and the activated chlorophenyl ring.

Caption: Synthetic utility derived from the molecule's reactive centers.

-

α-Ketoester Moiety: The adjacent keto and ester groups are highly electrophilic and serve as a versatile 1,2-dicarbonyl synthon. This functionality is particularly useful for the construction of heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.[7] For example, condensation reactions with hydrazines or hydroxylamine can yield pyrazoles and isoxazoles, respectively.

-

Building Block for Active Pharmaceutical Ingredients (APIs): Chlorinated organic compounds are integral to a large percentage of pharmaceuticals, enhancing properties like metabolic stability and membrane permeability.[7] this compound is a precursor for more complex molecules where the 4-chlorobenzoyl moiety is a key pharmacophore. It has been used in the synthesis of compounds investigated as potential inhibitors of enzymes like epidermal growth factor receptor (EGFR).[8]

-

Nucleophilic Aromatic Substitution: While less reactive than other positions, the chlorine-bearing carbon can undergo nucleophilic aromatic substitution under specific conditions (e.g., high temperature, pressure, or with specific catalysts), allowing for the introduction of other functional groups.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

-

Mass Spectrometry (MS): As mentioned in the synthesis protocol, GC-MS is a primary tool.[1] The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will exhibit a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group. The aromatic protons will appear as two doublets in the downfield region, typical of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The spectrum will show distinct signals for the two carbonyl carbons (keto and ester), the carbons of the ethyl group, and the four unique carbons of the aromatic ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester groups, typically found in the region of 1680-1750 cm⁻¹.

Safety and Handling

This compound is classified as an irritant.[1] Adherence to standard laboratory safety protocols is mandatory.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][6]

-

Conclusion

This compound (CAS 34966-48-8) is a high-value chemical intermediate whose utility in modern organic synthesis, particularly for pharmaceutical applications, is well-established. Its straightforward and scalable synthesis via Friedel-Crafts acylation, combined with the versatile reactivity of its α-ketoester and chlorophenyl moieties, ensures its continued relevance as a building block for novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2758815, this compound. [Link]

-

Alachem Co., Ltd. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81785, Ethyl 4-chlorobenzoate. [Link]

-

NIST. NIST Chemistry WebBook, Ethyl-4-chlorobenzoate IR Spectrum. [Link]

-

ChemBK. Ethyl 4-chlorobenzoate. [Link]

-

NIST. NIST Chemistry WebBook, Ethyl-4-chlorobenzoate Mass Spectrum. [Link]

-

Islam, S. M., et al. Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. The Royal Society of Chemistry. [Link]

-

Saeed, A., et al. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry. [Link]

- Google Patents.

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure?. [Link]

-

PubChemLite. Ethyl 4-chlorobenzoate (C9H9ClO2). [Link]

-

NIST. NIST Chemistry WebBook, Ethyl-4-chlorobenzoate Gas Chromatography. [Link]

-

G. S. S. S. K. A. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

S. M. Aly, et al. (2022). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. [Link]

-

A. D. Weber & M. J. Suman. (2021). Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies. National Institutes of Health. [Link]

-

H. F. Al-dhahbi, et al. (2018). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. ResearchGate. [Link]

-

Banik, B. K., et al. Ethyl 4-aminobenzoate. Organic Syntheses. [Link]

-

Y. Liu, et al. (2023). A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. National Institutes of Health. [Link]

-

I. V. Ukrainets, et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

-

M. A. Ali, et al. (2021). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. PubMed. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6318, 4-Chlorobenzoic acid. [Link]

-

S. H. Kim, et al. (2014). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. PubMed Central. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 80498, Ethyl 4-formylbenzoate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8434, Ethylparaben. [Link]

Sources

- 1. This compound | C10H9ClO3 | CID 2758815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 34966-48-8 | 2629-5-14 | MDL MFCD01319615 | Ethyl (4-chlorophenyl)(oxo)acetate | SynQuest Laboratories [synquestlabs.com]

- 3. 34966-48-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. This compound | 34966-48-8 [m.chemicalbook.com]

- 5. 34966-48-8 this compound AKSci W5661 [aksci.com]

- 6. 34966-48-8|Ethyl 2-(4-chlorophenyl)-2-oxoacetate|BLD Pharm [bldpharm.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

Ethyl 4-chlorobenzoylformate molecular weight

An In-depth Technical Guide to Ethyl 4-chlorobenzoylformate for Advanced Research and Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 34966-48-8), a key chemical intermediate in synthetic organic chemistry and drug discovery. The document delineates its fundamental physicochemical properties, provides a detailed, validated protocol for its synthesis via Friedel-Crafts acylation, and discusses methods for its analytical characterization. Furthermore, this guide explores the compound's applications, particularly the significance of chlorinated molecules in pharmaceutical development, and outlines critical safety and handling procedures. This paper is intended to serve as an essential resource for researchers, chemists, and professionals in the pharmaceutical industry, offering both theoretical insights and practical, field-proven methodologies.

Introduction to this compound

This compound, with the IUPAC name ethyl 2-(4-chlorophenyl)-2-oxoacetate, is a keto-ester that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a chlorinated phenyl ring attached to an ethyl glyoxylate moiety, makes it a versatile precursor for the synthesis of more complex molecules. The presence of the chlorine atom is particularly significant, as chlorinated compounds are a major class of pharmaceuticals. Over 250 FDA-approved drugs contain chlorine, and they are used to treat a wide array of conditions, highlighting the importance of intermediates like this compound in medicinal chemistry.[2][3] This guide offers an in-depth examination of this compound, from its molecular characteristics to its practical synthesis and safe handling.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. This compound is typically a colorless to light yellow liquid under standard conditions.[4]

Chemical Structure

The molecular structure of this compound is depicted below.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials:

-

Chlorobenzene (100.0 mmol)

-

Ethyl chlorooxoacetate (146.0 mmol)

-

Aluminum trichloride (192.0 mmol)

-

Dichloromethane (DCM), anhydrous (250 mL)

-

Ethyl acetate (500 mL)

-

Water (for washing)

-

Saturated saline solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve chlorobenzene (10 mL, 100.0 mmol) and ethyl chlorooxoacetate (17 mL, 146.0 mmol) in anhydrous dichloromethane (250 mL). [4] * Causality: Anhydrous conditions are critical as aluminum trichloride reacts vigorously with water, which would deactivate the catalyst. Dichloromethane is an appropriate solvent as it is relatively inert under these reaction conditions.

-

Catalyst Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add aluminum trichloride (25.5 g, 192.0 mmol) in portions. [4] * Causality: The slow, portion-wise addition at low temperature is essential to control the exothermic reaction and prevent unwanted side reactions.

-

Reaction Progression: After the addition is complete, allow the mixture to gradually warm to room temperature and continue stirring for 12 hours to ensure the reaction goes to completion. [4]4. Work-up and Extraction: After 12 hours, carefully pour the reaction mixture into a beaker of ice water to quench the reaction and decompose the aluminum chloride complex. Dilute the mixture with ethyl acetate (500 mL). [4]Transfer the mixture to a separatory funnel and wash sequentially with water (300 mL) and saturated saline solution (300 mL). [4] * Causality: The aqueous wash removes water-soluble byproducts and unreacted aluminum salts. The brine wash helps to break any emulsions and further remove water from the organic layer.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent. [4]6. Purification: Purify the resulting crude residue by silica gel column chromatography, using a gradient of petroleum ether:ethyl acetate (from 10:1 to 5:1) as the eluent. [4] * Causality: Column chromatography separates the desired product from unreacted starting materials and non-polar byproducts, yielding the pure this compound as a light-colored oil. [4]A typical yield is around 67%. [4]

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show peaks corresponding to the protonated molecule [M+H]⁺. Given the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), characteristic peaks at m/z 213 and 215 are expected. [4]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure. The spectra for this compound are available in public databases for comparison. [1]

Applications in Drug Discovery and Research

This compound is a key intermediate in the synthesis of various pharmaceutical agents and biologically active molecules. The chloro-substituent can be retained in the final product or can serve as a handle for further chemical transformations, such as cross-coupling reactions. The presence of chlorine in a drug molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. [2]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Information

The compound is classified with the following hazards according to the Globally Harmonized System (GHS). [1]

| Hazard Code | Hazard Statement | GHS Pictogram |

|---|---|---|

| H315 | Causes skin irritation | Warning |

| H319 | Causes serious eye irritation | Warning |

| H335 | May cause respiratory irritation | Warning |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [5]* Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. [5]* Storage: Store in a well-ventilated place. Keep the container tightly closed and sealed in a dry environment at room temperature. [4][5]* First Aid:

-

In case of skin contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice. [5] * In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [5] * If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [5]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [5]

-

Conclusion

This compound is a chemical intermediate of considerable value, particularly within the pharmaceutical and drug discovery sectors. Its synthesis is straightforward, employing a classic Friedel-Crafts reaction, and its purification yields a product suitable for further synthetic applications. This guide provides the essential technical details, from its fundamental properties to a validated synthesis protocol and critical safety information, to support its effective and safe use in a professional research setting.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2758815, this compound." PubChem, [Link].

-

PubChem. "Ethyl 4-chlorobenzoate | C9H9ClO2 | CID 81785." National Center for Biotechnology Information, [Link].

-

NIST. "Ethyl-4-chlorobenzoate." NIST Chemistry WebBook, [Link].

-

NIST. "Ethyl-4-chlorobenzoate Phase Change Data." NIST Chemistry WebBook, [Link].

-

NIST. "Ethyl-4-chlorobenzoate Notes." NIST Chemistry WebBook, [Link].

-

ChemBK. "Ethyl 4-chlorobenzoate." ChemBK, [Link].

-

New Jersey Department of Health. "Hazard Summary: Ethyl Chloroformate." NJ.gov, [Link].

-

G. S. Kumar, et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." European Journal of Medicinal Chemistry, vol. 177, 2019, pp. 344-387. PubMed Central, [Link].

-

G. S. Kumar, et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." PubMed, [Link].

- Google Patents. "Preparation method and application of 4-formaldehyde oxime ethyl benzoate.

- Google Patents. "Synthesis of ethyl 4-haloacetoacetates.

-

PrepChem. "Preparation of ethyl chloroformate." PrepChem.com, [Link].

-

I. V. Ukrainets, et al. "Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms." Molecules, vol. 23, no. 5, 2018, p. 1047. MDPI, [Link].

Sources

- 1. This compound | C10H9ClO3 | CID 2758815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 34966-48-8 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 4-chlorobenzoylformate: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-chlorobenzoylformate, a significant α-keto ester intermediate in modern organic synthesis and pharmaceutical development. The document elucidates the molecule's structural and physicochemical properties, supported by spectroscopic analysis. Core to this guide are two distinct, detailed synthetic pathways: the classical Friedel-Crafts acylation and the oxidation of an α-hydroxy ester precursor. Each method is presented with a thorough mechanistic explanation, a step-by-step experimental protocol, and a discussion of the underlying chemical principles that govern the procedural choices. This guide is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into the synthesis and application of this valuable chemical entity.

Introduction to this compound

This compound, also known by its IUPAC name ethyl 2-(4-chlorophenyl)-2-oxoacetate, is an aromatic α-keto ester.[1] Its structure is characterized by a central glyoxylate core, flanked by a 4-chlorophenyl group and an ethyl ester moiety. The presence of three key functional groups—a ketone, an ester, and an aryl halide—makes it a versatile and highly reactive building block for organic synthesis.

The utility of α-keto esters is well-established; they are crucial precursors for synthesizing biologically significant molecules such as α-hydroxy acids and α-amino acids.[2] Furthermore, the chloro-substituent on the phenyl ring is a common feature in many pharmaceutical agents, often enhancing metabolic stability or modulating binding affinity.[3][4] Consequently, this compound serves as a pivotal intermediate in the synthesis of various heterocyclic compounds and is a molecule of considerable interest in medicinal chemistry and drug discovery programs.[3][5]

Molecular Structure and Physicochemical Properties

The structural and physical properties of this compound are fundamental to its reactivity and handling.

Chemical Structure

The molecule consists of a central two-carbon chain. One carbon is part of a ketone (C=O) and is bonded to the C4 position of a chlorobenzene ring. The adjacent carbon is the carbonyl of an ethyl ester group (-COOCH₂CH₃).

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The key properties are summarized in the table below. This data is crucial for reaction setup, monitoring, and product verification.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-(4-chlorophenyl)-2-oxoacetate | [1] |

| CAS Number | 34966-48-8 | [1][6] |

| Molecular Formula | C₁₀H₉ClO₃ | [1][6] |

| Molecular Weight | 212.63 g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid/oil | [6] |

| Boiling Point | 85°C at 0.1 mmHg | [6] |

| Storage | Room Temperature, sealed in dry conditions | [6] |

| MS (ESI+) | m/z 213, 215 [M+H]⁺ | [6] |

Spectroscopic Characterization:

-

¹H NMR: Protons on the ethyl group would appear as a quartet (CH₂) and a triplet (CH₃). The aromatic protons on the 4-chlorophenyl ring would typically appear as two doublets in the aromatic region (approx. 7.4-8.0 ppm) due to symmetry.

-

¹³C NMR: Characteristic peaks would include the ester carbonyl (~160-165 ppm), the ketone carbonyl (~185-195 ppm), signals for the ethyl group, and four distinct signals for the aromatic carbons.

-

IR Spectroscopy: Key vibrational bands would be observed for the C=O stretching of the ketone and the ester (typically in the 1680-1750 cm⁻¹ range), and C-Cl stretching in the fingerprint region.

Synthesis of this compound

The synthesis of this α-keto ester can be approached through several routes. This guide details two robust and scientifically sound methods: Friedel-Crafts acylation and the oxidation of an α-hydroxy ester.

Method 1: Friedel-Crafts Acylation of Chlorobenzene

This is a direct and efficient method for forming the C-C bond between the aromatic ring and the keto-ester moiety. It involves the electrophilic aromatic substitution of chlorobenzene with ethyl chlorooxoacetate (ethyl oxalyl chloride).

3.1.1. Principle and Mechanism

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion.[7] A strong Lewis acid, typically aluminum trichloride (AlCl₃), coordinates to the chlorine atom of ethyl chlorooxoacetate. This polarization facilitates the departure of the chloride, generating a resonance-stabilized acylium ion. The π-electron system of the chlorobenzene ring then acts as a nucleophile, attacking the acylium ion. Due to the ortho-, para-directing nature of the chlorine substituent (though deactivating), the primary product is the para-substituted isomer. A subsequent deprotonation step restores aromaticity and regenerates the catalyst.

Caption: Key steps in the Friedel-Crafts acylation mechanism.

3.1.2. Experimental Protocol

This protocol is adapted from a procedure described by ChemicalBook.[6]

Materials:

-

Chlorobenzene (10 mL, 100.0 mmol)

-

Ethyl chlorooxoacetate (17 mL, 146.0 mmol)

-

Anhydrous Aluminum trichloride (25.5 g, 192.0 mmol)

-

Dichloromethane (DCM), anhydrous (250 mL)

-

Ethyl acetate

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add chlorobenzene (10 mL) and anhydrous DCM (250 mL). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add anhydrous aluminum trichloride (25.5 g) to the stirred solution. Subsequently, add ethyl chlorooxoacetate (17 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker containing ice water (300 mL) to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate (500 mL). Wash the organic layer sequentially with water (300 mL) and then saturated brine (300 mL).

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of petroleum ether:ethyl acetate (from 10:1 to 5:1). This affords this compound as a light-colored oil (14 g, 67% yield).[6]

3.1.3. Causality and Field Insights

-

Anhydrous Conditions: Friedel-Crafts reactions require strictly anhydrous conditions because the Lewis acid catalyst (AlCl₃) reacts violently with water, which would deactivate it.[7]

-

Stoichiometry: A stoichiometric excess of AlCl₃ is used because it complexes with both the acyl chloride reactant and the ketone product, which would otherwise deactivate the catalyst.

-

Temperature Control: The initial cooling to 0 °C is critical to control the exothermic reaction between AlCl₃ and the acylating agent. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate for the substitution on the deactivated chlorobenzene ring.

-

Aqueous Workup: The quench with ice water hydrolyzes the aluminum complexes and separates the inorganic salts into the aqueous phase. The brine wash helps to remove residual water from the organic layer.

-

Purification: Column chromatography is necessary to remove any unreacted starting materials and potential side products, such as the ortho-isomer.

Caption: Experimental workflow for the Friedel-Crafts synthesis.

Method 2: Oxidation of Ethyl 4-chloromandelate

An alternative strategy involves the oxidation of a precursor molecule where the carbon framework is already established. The oxidation of α-hydroxy esters (mandelate esters) to α-keto esters is a well-known transformation.[8]

3.2.1. Principle and Mechanism

This synthesis begins with Ethyl 4-chloromandelate, which can be prepared from 4-chloromandelic acid. The oxidation of the secondary alcohol in Ethyl 4-chloromandelate to a ketone yields the desired product. Various oxidizing agents can be employed, such as those based on chromium(VI) or vanadium(V).[8] The mechanism generally involves the formation of an intermediate ester with the oxidant (e.g., a chromate ester). This is followed by a rate-determining step involving the cleavage of the C-H bond at the α-position, often proceeding through a cyclic transition state, which leads to the ketone product.[8]

Caption: Generalized mechanism for the oxidation of an α-hydroxy ester.

3.2.2. Proposed Experimental Protocol

This is a representative protocol based on established oxidation chemistry for mandelate esters.[8]

Materials:

-

Ethyl 4-chloromandelate (starting material)

-

Oxidizing agent (e.g., Pyridinium chlorochromate - PCC)

-

Dichloromethane (DCM), anhydrous

-

Celatom or silica gel

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend Pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous DCM.

-

Substrate Addition: Add a solution of Ethyl 4-chloromandelate (1.0 equivalent) in anhydrous DCM to the PCC suspension dropwise at room temperature.

-

Reaction: Stir the mixture vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed. The mixture will typically become a dark, tarry solid.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether.

-

Filtration: Pass the entire mixture through a short pad of Celatom or silica gel to filter out the chromium residues. Wash the pad thoroughly with additional diethyl ether.

-

Concentration: Combine the filtrates and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product can be further purified by silica gel column chromatography if necessary to yield pure this compound.

3.2.3. Causality and Field Insights

-

Choice of Oxidant: PCC is a milder, more selective oxidant compared to stronger agents like potassium permanganate or chromic acid, which could potentially lead to over-oxidation or cleavage of the ester group. It is well-suited for converting secondary alcohols to ketones.[8]

-

Solvent: Anhydrous DCM is a common solvent for PCC oxidations as it is inert to the oxidant and effectively solubilizes the organic substrate.

-

Workup Filtration: The filtration through a silica or Celatom pad is a critical step to remove the insoluble chromium byproducts, which simplifies the purification process significantly.

Sources

- 1. This compound | C10H9ClO3 | CID 2758815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]

- 6. This compound | 34966-48-8 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orientjchem.org [orientjchem.org]

Spectroscopic Blueprint of Ethyl 4-Chlorobenzoylformate: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for ethyl 4-chlorobenzoylformate (C₁₀H₉ClO₃), a valuable intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral features but also the underlying scientific principles and experimental methodologies.

Introduction

This compound, also known by its IUPAC name ethyl 2-(4-chlorophenyl)-2-oxoacetate, possesses a unique molecular architecture featuring a 4-chlorophenyl group attached to an α-ketoester moiety.[1] This combination of functional groups dictates its reactivity and is key to its utility as a building block in the synthesis of more complex molecules. Accurate and thorough spectroscopic characterization is paramount for verifying its structure, assessing its purity, and understanding its chemical behavior. This guide provides a detailed examination of its ¹H NMR, ¹³C NMR, IR, and MS data, underpinned by established spectroscopic principles.

Molecular Structure and Key Spectroscopic Features

The structural formula of this compound is presented below. The key structural features that give rise to its characteristic spectroscopic signals are the ethyl ester group, the aromatic ring with a para-chloro substituent, and the α-keto group.

Caption: Molecular Structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that can be unambiguously assigned to the different nuclei within the structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethyl group protons and the aromatic protons of the 4-chlorophenyl ring. The electron-withdrawing nature of the benzoyl group and the chlorine atom influences the chemical shifts of these protons.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~7.5 | Doublet (d) | 2H | Aromatic H (ortho to Cl) |

| ~7.9 | Doublet (d) | 2H | Aromatic H (ortho to C=O) |

Causality behind Experimental Choices: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic compounds due to its good dissolving power and the single deuterium signal that does not interfere with the analyte's signals. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The presence of two carbonyl groups and the substituted aromatic ring results in a characteristic set of signals.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -O-CH₂-C H₃ |

| ~62 | -O-C H₂-CH₃ |

| ~129 | Aromatic C H (ortho to Cl) |

| ~131 | Aromatic C H (ortho to C=O) |

| ~132 | Aromatic C (ipso- to C=O) |

| ~141 | Aromatic C (ipso- to Cl) |

| ~163 | C =O (ester) |

| ~185 | C =O (keto) |

Expertise & Experience: The chemical shifts of the carbonyl carbons are particularly diagnostic. The ester carbonyl typically appears around 160-170 ppm, while the ketone carbonyl is further downfield, usually in the 180-200 ppm region, due to being directly conjugated with the aromatic ring.[2] The para-chloro substituent has a modest effect on the chemical shifts of the aromatic carbons compared to an unsubstituted phenyl ring.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for reproducible results.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument, for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

Use a standard pulse program and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Caption: Experimental Workflow for NMR Spectroscopy.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Aromatic |

| ~2980-2850 | Medium | C-H stretch | Aliphatic (ethyl) |

| ~1730 | Strong | C=O stretch | Ester |

| ~1685 | Strong | C=O stretch | Ketone (conjugated) |

| ~1600, ~1480 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Ester |

| ~840 | Strong | C-H out-of-plane bend | para-disubstituted aromatic |

Trustworthiness: The presence of two distinct and strong carbonyl absorption bands is a key feature for the validation of the α-ketoester structure. The conjugation of the ketonic carbonyl with the aromatic ring lowers its stretching frequency compared to a simple aliphatic ketone.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: As this compound is a liquid, the spectrum can be conveniently recorded using the neat liquid. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition:

-

A background spectrum of the empty sample holder is recorded first.

-

The sample is then placed in the spectrometer, and the sample spectrum is recorded.

-

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Mass Spectral Data:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 212, corresponding to the molecular weight of this compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 214 with about one-third the intensity of the M⁺ peak is a characteristic feature.

-

Electrospray Ionization (ESI): In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 213 and 215.[3]

Major Fragmentation Pathways:

The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving the cleavage of bonds adjacent to the carbonyl groups.

-

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester C-O bond would lead to the formation of the 4-chlorobenzoyl cation at m/z 139/141.

-

Loss of the ethyl group (-CH₂CH₃): This would result in a fragment at m/z 183/185.

-

Formation of the 4-chlorophenyl cation: Loss of both carbonyl groups and the ethyl group can lead to the formation of the 4-chlorophenyl cation at m/z 111/113.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition and Analysis: The detector records the abundance of each ion, and the resulting data is plotted as a mass spectrum. The spectrum is then analyzed to identify the molecular ion and major fragment ions.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The ¹H and ¹³C NMR data offer detailed insights into the molecular structure, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry validates the molecular weight and provides characteristic fragmentation patterns. By understanding and applying these spectroscopic techniques and their underlying principles, researchers can confidently utilize this compound in their synthetic endeavors.

References

-

PubChem. (n.d.). Ethyl benzoylformate. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. (n.d.). ethyl benzoyl formate. [Link]

-

Chem LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-291. [Link]

-

PubChem. (n.d.). Ethyl 2-(4-fluoroanilino)-2-oxoacetate. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Scilit. (n.d.). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. [Link]

-

ResearchGate. (n.d.). IR and NMR spectral data of substituted benzylidene-5-ethyl-1,3,4-thiadiazole-2-amines. [Link]

-

CP Lab Safety. (n.d.). Ethyl 2-(4-chlorophenyl)-2-oxoacetate, min 97%, 100 grams. [Link]

-

NIST. (n.d.). Ethyl-4-chlorobenzoate. NIST Chemistry WebBook. [Link]

-

Chem LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

SpectraBase. (n.d.). Ethyl 2-(2-chlorophenyl)acetate - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. (n.d.). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates with infrared carbonyl stretching frequencies, H N.M.R., rate and equilibrium dat. [Link]

Sources

Physical properties of Ethyl 4-chlorobenzoylformate

An In-depth Technical Guide to the Physical Properties of Ethyl 4-chlorobenzoylformate

Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No. 34966-48-8). Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's identity, physicochemical characteristics, spectroscopic signature, and safety protocols. Methodologies for experimental determination of key properties are detailed to provide a framework for laboratory validation. This guide is structured to deliver field-proven insights and ensure scientific integrity through authoritative citations.

Compound Identification and Structure

This compound is an organic compound that belongs to the class of α-keto esters. Its structure features a central glyoxylate (oxoacetate) core linking a 4-substituted chlorophenyl group and an ethyl ester. This unique arrangement of functional groups—an aromatic ketone and an ester—makes it a valuable intermediate in organic synthesis.

Systematic Identification:

-

IUPAC Name: ethyl 2-(4-chlorophenyl)-2-oxoacetate[1]

-

CAS Number: 34966-48-8[1]

-

Molecular Formula: C₁₀H₉ClO₃[1]

-

Synonyms: Ethyl 4-chlorophenylglyoxylate, (4-chlorophenyl)oxoacetic acid ethyl ester, Benzeneacetic acid, 4-chloro-α-oxo-, ethyl ester[1]

The structural characteristics of this compound are fundamental to understanding its reactivity and physical behavior. The electron-withdrawing nature of the chlorine atom and the two carbonyl groups significantly influences the electron density distribution across the molecule.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is critical for its application in research and development, dictating everything from reaction conditions to formulation strategies. While extensive experimental data for this compound is not widely published, a combination of reported observations and computed properties provides a solid foundation.

One source describes the compound as a light-colored oil, which suggests a melting point below standard room temperature.[2] Other key properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 212.63 g/mol | PubChem[1] |

| Appearance | Light-colored oil | ChemicalBook[2] |

| Monoisotopic Mass | 212.0240218 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 43.4 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 14 | PubChem (Computed)[1] |

| Complexity | 219 | PubChem (Computed)[1] |

| Rotatable Bond Count | 4 | PubChem (Computed)[1] |

Causality Insight: The topological polar surface area (TPSA) is a crucial metric in drug discovery for predicting the transport properties of molecules. A TPSA of 43.4 Ų suggests that this compound has good potential for cell membrane permeability. The number of rotatable bonds indicates a degree of conformational flexibility, which can be important for binding to biological targets.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of chemical compounds.

Mass Spectrometry: Mass spectrometry data confirms the molecular weight and isotopic distribution characteristic of a monochlorinated compound.

-

Method: Electrospray Ionization (ESI), Positive Ion Mode

-

Theoretical Values (M): 212, 214

-

Measured Values ([M+H]⁺): 213, 215[2]

Expert Interpretation: The observation of two major peaks separated by two mass units ([M+H]⁺ at 213 and 215) is the classic signature of a compound containing a single chlorine atom, owing to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This provides strong evidence for the compound's elemental composition.

While detailed, experimentally derived Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound are not available in the cited public databases, these techniques are indispensable for unambiguous structural confirmation in a laboratory setting. A generalized protocol for acquiring such data is outlined in Section 5.

Safety, Handling, and Stability

Based on GHS classifications from notifications to the ECHA C&L Inventory, this compound is considered a hazardous substance requiring careful handling.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Precautionary Measures (Summary):

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves, eye protection, and face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

Field Insight: As a standard practice for α-keto esters, the compound should be stored in a cool, dry environment, away from strong oxidizing agents, strong acids, and bases to prevent hydrolysis of the ester or other unwanted side reactions.

Experimental Protocols for Physical Property Determination

The following section provides standardized, step-by-step methodologies for the experimental validation of key physical properties. These protocols are designed to be self-validating through the inclusion of system suitability and control steps.

Protocol: Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in various solvents relevant to organic synthesis and drug formulation (e.g., water, ethanol, DMSO).

Methodology:

-

Preparation: Prepare saturated solutions by adding an excess of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the excess, undissolved solute.

-

Quantification: Carefully extract a precise aliquot of the supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the original concentration in the saturated solution to express solubility in units like mg/mL or mol/L.

Caption: Workflow for Quantitative Solubility Determination.

Protocol: Spectroscopic Identity Confirmation

Objective: To confirm the chemical structure of this compound using NMR and IR spectroscopy.

Methodology:

-

Sample Preparation (¹H and ¹³C NMR): Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard like tetramethylsilane (TMS).

-

NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz). Key expected ¹H signals would include a triplet and quartet for the ethyl group and multiplets in the aromatic region.

-

Sample Preparation (FT-IR): Prepare the sample as a thin film on a salt plate (NaCl or KBr), as the compound is an oil.

-

IR Acquisition: Obtain the FT-IR spectrum. Look for characteristic absorption bands: C=O stretching for the ketone and ester (~1680-1750 cm⁻¹), C-O stretching (~1100-1300 cm⁻¹), and aromatic C-H and C=C bands.

-

Data Analysis: Integrate and analyze the spectra, comparing chemical shifts, coupling constants, and absorption frequencies to theoretical values and structural expectations to confirm identity and purity.

Caption: Workflow for Spectroscopic Structure Confirmation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2758815, this compound. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Boiling Point of Ethyl 4-chlorobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the boiling point of Ethyl 4-chlorobenzoylformate (CAS No. 34966-48-8), a key intermediate in organic synthesis and drug discovery. The document elucidates the theoretical and practical considerations for determining this critical physical property, addressing the challenges posed by the compound's molecular structure. It delves into the rationale behind vacuum distillation, offering methodologies for both experimental determination and theoretical estimation of the boiling point at atmospheric pressure. Furthermore, this guide discusses the thermal stability of α-keto esters and provides an overview of the spectroscopic characteristics of this compound, making it an essential resource for professionals working with this compound.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound, also known as ethyl 2-(4-chlorophenyl)-2-oxoacetate, is a versatile bifunctional molecule possessing both a keto and an ester group. This unique structural feature makes it a valuable precursor in the synthesis of a wide array of more complex molecules. The presence of the chlorine atom on the phenyl ring provides a site for further functionalization, enhancing its utility in the development of novel compounds.

α-Keto esters are recognized as important building blocks in the synthesis of pharmaceuticals and other biologically active compounds. Their reactivity allows for a variety of chemical transformations, making them indispensable in modern medicinal chemistry. A precise understanding of the physical properties of intermediates like this compound is paramount for the successful design, optimization, and scale-up of synthetic routes. The boiling point, in particular, is a fundamental parameter that dictates purification strategies, reaction conditions, and overall process efficiency.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 34966-48-8 | [1][2] |

| Molecular Formula | C₁₀H₉ClO₃ | [1][2] |

| Molecular Weight | 212.63 g/mol | [1][2] |

| Boiling Point (Experimental) | 85 °C at 0.1 mmHg | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Synonyms | Ethyl 2-(4-chlorophenyl)-2-oxoacetate, (4-Chlorophenyl)glyoxylic acid ethyl ester | [1][2] |

The Boiling Point of this compound: A Detailed Examination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For high molecular weight organic compounds, direct determination of the boiling point at atmospheric pressure (760 mmHg) can be challenging due to the potential for thermal decomposition at elevated temperatures.

The Rationale for Vacuum Distillation

The experimentally reported boiling point of this compound is 85 °C at a reduced pressure of 0.1 mmHg[1]. The use of vacuum distillation is a strategic choice driven by the compound's thermal stability. α-Keto esters can be susceptible to decomposition at high temperatures, potentially leading to side reactions and reduced purity of the distilled product. By lowering the external pressure, the boiling point of the liquid is significantly reduced, allowing for distillation at a temperature that minimizes the risk of thermal degradation.

Logical Relationship: Pressure and Boiling Point

Caption: The relationship between molecular weight, boiling point, and the necessity of vacuum distillation.

Estimating the Boiling Point at Atmospheric Pressure

A boiling point nomograph is a graphical tool that allows for the rapid estimation of boiling points at different pressures. By aligning a straight edge with the known boiling point at a specific pressure and the new pressure, an estimated boiling point at the new pressure can be read from the chart.

Workflow for Using a Boiling Point Nomograph:

Caption: A simplified workflow for estimating atmospheric boiling point using a nomograph.

For a more quantitative estimation, the Clausius-Clapeyron equation can be utilized. This equation relates the vapor pressure of a liquid to its temperature. A simplified form of the equation is often used for this purpose:

ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

Where:

-

P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.

-

ΔHvap is the enthalpy of vaporization.

-

R is the ideal gas constant.